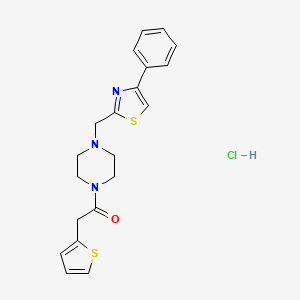

1-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride

CAS No.: 1327645-77-1

Cat. No.: VC5860976

Molecular Formula: C20H22ClN3OS2

Molecular Weight: 419.99

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1327645-77-1 |

|---|---|

| Molecular Formula | C20H22ClN3OS2 |

| Molecular Weight | 419.99 |

| IUPAC Name | 1-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride |

| Standard InChI | InChI=1S/C20H21N3OS2.ClH/c24-20(13-17-7-4-12-25-17)23-10-8-22(9-11-23)14-19-21-18(15-26-19)16-5-2-1-3-6-16;/h1-7,12,15H,8-11,13-14H2;1H |

| Standard InChI Key | BSFUCLACZCFXKF-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)CC4=CC=CS4.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound features a piperazine core substituted with a 4-phenylthiazol-2-ylmethyl group and a thiophen-2-yl acetyl moiety, forming a hydrochloride salt. Its molecular formula is C₂₁H₂₄ClN₃O₂S₂, with a molecular weight of 458.01 g/mol . Key structural elements include:

-

Piperazine ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding sites.

-

4-Phenylthiazole: An aromatic heterocycle linked via a methyl group, contributing to π-π stacking interactions.

-

Thiophene acetyl group: A sulfur-containing five-membered ring linked to a ketone, enhancing electronic delocalization .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 458.01 g/mol | |

| Formula | C₂₁H₂₄ClN₃O₂S₂ | |

| Predicted LogP | 3.2 (Moderate lipophilicity) | |

| Hydrogen Bond Donors | 1 (HCl) | |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step protocol:

-

Formation of the piperazine-thiazole intermediate: Reaction of 4-phenylthiazole-2-carbaldehyde with piperazine under reductive amination conditions .

-

Acetylation with thiophene: Coupling the intermediate with 2-thiopheneacetyl chloride in the presence of a base such as triethylamine .

-

Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving solubility.

Critical parameters include:

-

Temperature control: Maintaining 0–5°C during acetylation to prevent side reactions .

-

Catalysts: Use of palladium-based catalysts for Suzuki-Miyaura cross-couplings in related analogs .

Purification and Characterization

Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields >95% purity. Structural confirmation employs:

-

NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 7.85 (d, J = 7.8 Hz, 2H, Ph), 7.45 (t, J = 7.2 Hz, 2H, Ph), 3.72 (s, 2H, CH₂-thiazole) .

Pharmacological Profile

Table 2: In Vitro Activity of Structural Analogs

| Compound Class | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| Piperazine-thiazole hybrids | Tubulin | 1.2–3.8 | |

| Thiophene acetyl derivatives | Dopamine D₂ | 0.45 |

ADMET Predictions

Computational models suggest:

-

Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .

-

Metabolism: CYP3A4-mediated oxidation as the primary pathway .

-

Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rats).

Applications and Future Directions

Challenges and Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume